Methyl nitrite

Overview

Description

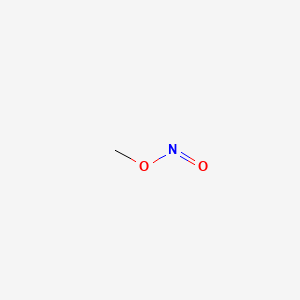

Methyl nitrite (CH₃ONO, CAS 624-91-9) is a volatile alkyl nitrite compound synthesized via the reaction of methanol with nitrous acid (HNO₂) or nitrogen oxides (NOₓ) . It is a colorless liquid with a boiling point of -12°C and a vaporization enthalpy (ΔvapH) ranging between 22.10–26.20 kJ/mol . Its thermodynamic properties, such as the heat of formation (ΔfH°), have been extensively studied, with values reported as -80.4 kJ/mol (gas phase) . This compound is thermally unstable and decomposes exothermically, producing formaldehyde (CH₂O), nitrous oxide (N₂O), and water (H₂O) under photolytic or thermal conditions . Industrially, it serves as a precursor in organic synthesis for generating nitroso compounds and as an intermediate in atmospheric chemistry due to its role in NOₓ cycling .

Preparation Methods

Classical Alkylation of Silver Nitrite

The most widely documented laboratory method for methyl nitrite synthesis involves the nucleophilic substitution reaction between silver nitrite (AgNO₂) and iodomethane (CH₃I) . This process proceeds via an Sₙ1 mechanism, where the nitrite ion (NO₂⁻) attacks the methyl carbocation formed after the departure of the iodide ion . The reaction is summarized as:

2 + \text{CH}3\text{I} \rightarrow \text{CH}_3\text{ONO} + \text{AgI} \downarrow

Key considerations include:

-

Role of Silver Ions : Ag⁺ stabilizes the carbocation intermediate, shifting the product selectivity toward this compound rather than nitromethane (CH₃NO₂), which dominates when alkali metal nitrites (e.g., NaNO₂) are used .

-

Byproduct Formation : Competing Sₙ2 pathways yield nitromethane, but the use of AgNO₂ suppresses this side reaction, achieving this compound yields exceeding 70% under optimized conditions .

-

Solvent Systems : Reactions are typically conducted in anhydrous ether or acetone to minimize hydrolysis of the alkyl halide.

Catalytic Oxidative Esterification of Methanol and NO

Industrial-scale production of this compound employs nitrogen monoxide (NO) and methanol (CH₃OH) in the presence of oxygen, as detailed in patent CN103373925B . This method utilizes a continuous flow system comprising:

-

Pre-Reactor : NO and O₂ are oxidized to dinitrogen trioxide (N₂O₃).

-

Esterification Tower : N₂O₃ reacts with methanol in a countercurrent flow setup:

2\text{O}3 + 2\text{CH}3\text{OH} \rightarrow 2\text{CH}3\text{ONO} + \text{H}_2\text{O}

-

Recovery Systems : Methanol and nitric acid (HNO₃) byproducts are separated and recycled, reducing wastewater generation .

This method is favored for its scalability and environmental benefits, as it minimizes nitric acid effluent through closed-loop recycling .

Gas-Phase Synthesis via Nitrogen Dioxide

A gas-phase alternative avoids liquid-phase byproducts by reacting iodomethane with nitrogen dioxide (NO₂) :

3\text{I} + 2\text{NO}2 \rightarrow 2\text{CH}3\text{ONO} + \text{I}2

-

Advantages : Eliminates nitromethane formation, simplifying purification.

-

Challenges : Requires careful control of stoichiometry to prevent over-oxidation to methyl nitrate (CH₃ONO₂).

Thermodynamic data from NIST corroborate the feasibility of this route, with the reaction enthalpy () for this compound formation being in the liquid phase .

Acid-Catalyzed Esterification in Laboratory Settings

Small-scale synthesis often employs sodium nitrite (NaNO₂) , sulfuric acid (H₂SO₄) , and methanol, as outlined in patent CN103242166A :

2 + 2\text{CH}3\text{OH} + \text{H}2\text{SO}4 \rightarrow 2\text{CH}3\text{ONO} + \text{Na}2\text{SO}4 + 2\text{H}2\text{O}

-

Procedure : Methanol is slowly added to a cooled mixture of NaNO₂ and H₂SO₄, with this compound distilled off immediately to prevent decomposition .

-

Safety Considerations : this compound’s volatility and explosivity necessitate inert atmospheres and low-temperature condensation for storage .

Advanced Catalytic Systems in Trickle-Bed Reactors

Patent CN106565498B introduces a trickle-bed reactor design using nickel-iron-titanium catalysts supported on activated carbon. Key features include:

-

Reaction Conditions :

-

Temperature: 50–80°C

-

Pressure: 0.5–1.5 MPa

-

Feedstock: CO/NO/CH₃OH mixture

-

-

Catalyst Composition :

Component Concentration Ni 12% Fe 3% Ti 3%

This system achieves 98% NO conversion and 94% this compound selectivity by enhancing gas-liquid contact and reducing mass transfer limitations .

Comparative Analysis of Preparation Methods

| Method | Scale | Yield | Byproducts | Environmental Impact |

|---|---|---|---|---|

| AgNO₂ + CH₃I | Laboratory | 70–75% | AgI, CH₃NO₂ | High (Ag waste) |

| NO/O₂/CH₃OH | Industrial | 88–92% | HNO₃, H₂O | Low (recycling) |

| NaNO₂/H₂SO₄/CH₃OH | Laboratory | 60–65% | Na₂SO₄, H₂O | Moderate (acid waste) |

| Trickle-Bed Reactor | Industrial | 94–98% | CO₂, H₂O | Low |

Chemical Reactions Analysis

Types of Reactions: Methyl nitrite undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitromethane (CH₃NO₂) and other nitrogen oxides.

Reduction: It can be reduced to form methanol (CH₃OH) and nitrogen monoxide (NO).

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium nitrite (NaNO₂) and potassium nitrite (KNO₂) are used in substitution reactions.

Major Products:

Oxidation: Nitromethane (CH₃NO₂)

Reduction: Methanol (CH₃OH)

Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

Methyl nitrite is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the preparation of various pharmaceuticals, including phenylpropanolamine, which is used in decongestants and appetite suppressants. Additionally, it serves as a precursor to nitrogen oxides, which are significant signaling molecules in biological systems.

Table 1: Key Reactions Involving this compound

| Reaction Type | Products/Applications |

|---|---|

| Nucleophilic Substitution | Various substituted organic compounds |

| Oxidation | Nitromethane (CH₃NO₂) |

| Reduction | Methanol (CH₃OH) |

Environmental Chemistry

This compound is relevant in atmospheric chemistry due to its interactions with reactive nitrogen oxides. The compound can participate in atmospheric reactions that influence air quality and climate. For instance, the reaction of this compound with atomic chlorine is significant in marine environments, where it contributes to the cycling of nitrogen oxides . Understanding these reactions is essential for atmospheric modeling and assessing environmental impacts.

Medical Applications

Vasodilatory Effects

In medical research, this compound has been studied for its potential therapeutic effects due to its vasodilatory properties. It may serve as a precursor in synthesizing drugs that treat cardiovascular conditions by promoting blood flow through vasodilation. Its role as a signaling molecule related to nitric oxide production further emphasizes its significance in physiological processes.

Analytical Chemistry

Recent studies have explored the use of this compound as a noninvasive biomarker for monitoring metabolic changes, particularly in diabetes management. Research indicates that exhaled methyl nitrate (a product of this compound) correlates with plasma glucose levels in diabetic patients, suggesting its potential utility in clinical diagnostics . This application highlights the compound's relevance beyond traditional chemical contexts.

Industrial Applications

This compound is also used in industrial processes, particularly in the production of dimethyl carbonate, an important solvent and fuel additive. Its ability to act as an oxidizing agent makes it valuable in various chemical manufacturing processes.

Case Study 1: Monitoring Hyperglycemia

A study demonstrated that exhaled methyl nitrate could serve as a reliable marker for hyperglycemia in type 1 diabetes mellitus patients. The findings indicated that monitoring this compound could provide a noninvasive method for managing blood glucose levels effectively .

Case Study 2: Atmospheric Reactions

Research into the reactions between this compound and chlorine has provided insights into its role in atmospheric chemistry. The study calculated reaction rate coefficients and barriers, which are critical for understanding the compound's behavior under various environmental conditions .

Mechanism of Action

Methyl nitrite exerts its effects primarily through the release of nitrogen monoxide (NO), a potent vasodilator. The NO released from this compound interacts with guanylate cyclase in smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, causes relaxation of the smooth muscle cells and vasodilation. The molecular targets and pathways involved include the NO-cGMP signaling pathway, which plays a crucial role in regulating vascular tone and blood pressure .

Comparison with Similar Compounds

Methyl Nitrite vs. Methyl Nitrate

Key Differences :

- Reactivity: Methyl nitrate’s nitrate group (NO₃⁻) renders it more oxidizing and explosive compared to this compound’s nitrite group (ONO⁻) .

- Safety : Methyl nitrate synthesis is hazardous, with frequent explosions reported, whereas this compound’s risks are primarily linked to its decomposition products .

This compound vs. Allylic Nitro Compounds

Allylic nitro compounds (e.g., compounds 1–3 in ) act as nitrite donors via nucleophilic substitution (SN2) mechanisms, releasing nitrite (NO₂⁻) under physiological conditions . Unlike this compound, which releases NOₓ gases, these compounds are designed for controlled nitrite delivery in biomedical applications. For example, substituents like methyl or ethyl groups on the α-carbon slow nitrite release kinetics, enabling tailored therapeutic effects .

Comparison Highlights :

- Function: this compound is a gas-phase NOₓ source, while allylic nitro compounds are solid/liquid nitrite donors for drug delivery .

- Stability : Allylic nitro compounds exhibit tunable stability via steric hindrance, whereas this compound decomposes spontaneously under ambient conditions .

This compound vs. Metal Nitrites

Metal nitrites (e.g., NaNO₂) are ionic salts used as oxidizing agents in organic reactions. For instance, describes NaNO₂/Lewis acid systems for oxidizing silyl enol ethers to nitroso compounds. In contrast, this compound serves as a covalent nitroso precursor without requiring metal catalysts .

Key Contrasts :

- Reactivity : Metal nitrites require acidic or Lewis acid conditions for activation, while this compound reacts directly via radical pathways .

- Toxicity: Metal nitrites pose risks of methemoglobinemia and carcinogenic N-nitrosamine formation, whereas this compound’s volatility limits direct human exposure .

This compound vs. Other Alkyl Nitrites

Ethyl and isopropyl nitrites share similar reactivity profiles with this compound but differ in volatility and application. For example:

- Ethyl nitrite (C₂H₅ONO): Used historically as a vasodilator but phased out due to instability.

- Isopropyl nitrite : Higher molecular weight reduces volatility, extending its decomposition half-life compared to this compound .

Data Tables

Table 1: Thermodynamic Properties of this compound

| Property | Value | Source |

|---|---|---|

| ΔfH° (gas, kJ/mol) | -80.4 | |

| ΔvapH (kJ/mol) | 22.10–26.20 | |

| Decomposition Products | CH₂O, N₂O, H₂O |

Table 2: Comparison of Nitrite Donors

Biological Activity

Methyl nitrite (CH₃ONO) is an organic compound that has garnered attention due to its biological activity, particularly in relation to the production of nitric oxide (NO) and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound acts primarily as a prodrug for nitric oxide, which is a critical signaling molecule in various physiological processes. The compound can release NO through several mechanisms, which include:

- Direct Decomposition : this compound can decompose to release NO directly upon exposure to biological tissues.

- Nitrite Reduction : In biological systems, this compound can be converted to nitrite, which can then be reduced to NO by various enzymes such as xanthine oxidase (XO) and aldehyde oxidase (AO) .

Biological Effects

The biological effects of this compound are diverse, impacting various systems in the body:

- Vasodilation : As a source of NO, this compound promotes vasodilation, leading to increased blood flow and reduced blood pressure. This effect is particularly significant in cardiovascular health .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties, potentially inhibiting the growth of certain pathogens through NO-mediated mechanisms .

- Cytotoxicity in Cancer Cells : Studies have suggested that this compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis through oxidative stress pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Nitric Oxide Production : A study demonstrated that this compound significantly increases NO production in rat liver tissues compared to blood. When 100 µM of this compound was added to minced liver tissue, a prominent increase in NO generation was observed (approximately 0.7 nm/s), while negligible production occurred in blood .

- Antimicrobial Efficacy : In a study focusing on the antimicrobial properties of various nitro compounds, this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value of 0.78 µM. This emphasizes the role of the NO group in enhancing antibacterial effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methyl nitrite, and how can researchers ensure reproducibility?

this compound is typically synthesized via the reaction of methanol with nitrous acid (HNO2) under controlled acidic conditions. Key parameters include temperature (<10°C to minimize side reactions) and stoichiometric ratios to avoid excess nitric oxide (NO) formation. To ensure reproducibility, document:

- Precise molar ratios of reactants (e.g., CH3OH:HNO2 = 1:1.2).

- Reaction vessel material (glass or PTFE to prevent catalytic decomposition).

- Purification steps (e.g., distillation under inert gas to prevent oxidation). Methodological rigor requires adherence to protocols from peer-reviewed studies and validation via spectroscopic characterization (e.g., IR peaks at 1620 cm<sup>−1</sup> for the O–N=O stretch) .

Q. How can the thermal decomposition mechanism of this compound be experimentally validated?

Thermal decomposition of this compound (CH3ONO → CH3O· + NO·) is studied using gas-phase pyrolysis coupled with mass spectrometry or FTIR. Key steps include:

- Isothermal experiments at 170–240°C to monitor reaction rates.

- Quantifying products (formaldehyde, methanol, NO) via GC-MS or UV-vis. First-order kinetics can be confirmed by linear Arrhenius plots (lnk vs. 1/T). Discrepancies in activation energies (e.g., 36.4 kcal/mol in early studies vs. later refinements) highlight the need for controlled pressure and purity of reactants .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution versus gas phase?

- Gas phase : FTIR (νasym(NO2) at 1620–1680 cm<sup>−1</sup>) and UV-vis (absorption bands at 200–400 nm due to n→π* transitions).

- Solution phase : NMR (<sup>1</sup>H: δ 3.8 ppm for CH3O–; <sup>13</sup>C: δ 55 ppm for CH3O–). Raman spectroscopy is less common due to fluorescence interference but provides complementary data on bond vibrations .

Advanced Research Questions

Q. How do surface interactions of this compound with transition metals influence catalytic applications?

this compound adsorbs dissociatively on Pt-Sn alloys, forming surface methoxy (CH3O–) intermediates critical for methanol fuel cells. Key findings:

- Adsorption energy varies with alloy composition (e.g., Pt3Sn stabilizes CH3O– up to 300 K vs. 140 K on pure Pt).

- Temperature-programmed desorption (TPD) and HREELS reveal decomposition pathways to formaldehyde (CH2O) and CO. These insights guide catalyst design for selective oxidation reactions .

Q. What computational models are used to simulate this compound regeneration in industrial reactors?

Packed-bed reactor simulations integrate:

- Reaction kinetics : Rate constants for CH3ONO regeneration from NO and methanol.

- Mass transfer : Diffusion coefficients in gas-liquid systems (e.g., kLa values for O2 and NO). Software like Aspen Plus® validates models against experimental data (e.g., conversion efficiency >85% at 50°C). Sensitivity analyses optimize parameters like pressure (1–5 atm) and catalyst loading .

Q. How can contradictory data on this compound’s environmental mobility be resolved?

Discrepancies in soil mobility (e.g., estimated Koc = 44 vs. field observations) arise from:

- Methodological variance : Molecular connectivity indices vs. experimental batch tests.

- Soil composition : Organic carbon content and pH alter adsorption. Researchers should standardize testing protocols (e.g., OECD Guideline 106) and report soil properties (e.g., % organic matter) .

Q. What strategies address conflicting interpretations of this compound’s role in atmospheric chemistry?

Disagreements on NOx emission contributions stem from:

- Reaction conditions : Photolysis vs. thermal decomposition pathways.

- Detection limits : Low-resolution sensors may miss transient intermediates. Collaborative studies using cavity-enhanced spectroscopy (e.g., CE-DOAS) improve detection of trace species .

Q. Methodological Guidance

Q. How should researchers design experiments to evaluate this compound’s toxicity?

Follow EPA IRIS protocols for oral exposure studies:

- Endpoint selection : Methemoglobinemia, carcinogenicity.

- Dose-response modeling : Benchmark dose (BMD) analysis for non-linear effects.

- Data transparency : Publish raw data (e.g., blood methemoglobin levels) to enable independent validation .

Q. What statistical approaches optimize this compound-related microbial assays?

Use Plackett-Burman and Box-Behnken designs to:

- Identify critical factors (e.g., NaNO2 concentration, pH).

- Maximize nitrite oxidation rates via response surface methodology. Example: Optimal NaNO2 = 2.36 g/L, NaHCO3 = 2.0 g/L .

Q. Data Interpretation & Reporting

Q. How can researchers reconcile discrepancies in this compound’s bioaccumulation potential?

While estimated BCF = 3 suggests low bioconcentration, field studies may show higher uptake in lipid-rich organisms. Mitigate conflicts by:

Properties

IUPAC Name |

methyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-4-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLFVUPNHCTMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3CONO, CH3NO2 | |

| Record name | METHYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060795 | |

| Record name | Methyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl nitrite appears as a liquid or gas Boils at 10.4 °F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2)., A liquid or gas; [CAMEO] | |

| Record name | METHYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

64.6 °C @ 760 mm Hg (explodes) | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ether, In water, 2.4X10-4 mg/L @ 25 °C /Estimated/ | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.991 | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1,650 mm Hg @ 25 °C /Estimated/ | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gas | |

CAS No. |

624-91-9 | |

| Record name | METHYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96TLP8RN37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-16 °C | |

| Record name | METHYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.